4,4-Difluorochroman-8-amine
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Overview
Description
4,4-Difluorochroman-8-amine is an organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorochroman-8-amine typically involves the introduction of fluorine atoms into the chroman ring system. One common method is the fluorination of chroman derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the preparation of the chroman precursor, followed by selective fluorination and subsequent amination to introduce the amine group at the 8-position.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorochroman-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
4,4-Difluorochroman-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluorochroman-8-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluorochroman-4-amine: Another fluorinated chroman derivative with similar biological activities.
6,8-Difluorochroman-4-amine: A compound with a different substitution pattern on the chroman ring.
Uniqueness
4,4-Difluorochroman-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 4-position enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
4,4-difluoro-2,3-dihydrochromen-8-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)4-5-13-8-6(9)2-1-3-7(8)12/h1-3H,4-5,12H2 |
InChI Key |
OCMOJUHDCVZCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1(F)F)C=CC=C2N |
Origin of Product |
United States |
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